

An In-depth Technical Guide to 4-Nitrocinnamaldehyde: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrocinnamaldehyde**

Cat. No.: **B167888**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamaldehyde is an aromatic organic compound with significant potential in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

4-Nitrocinnamaldehyde, predominantly found as the trans isomer, is a light yellow to brown crystalline powder.^{[1][2]} Its chemical structure consists of a benzene ring substituted with a nitro group and a propenal group. This combination of functional groups imparts its characteristic reactivity and biological activity.

Identification and Nomenclature

- IUPAC Name: (2E)-3-(4-nitrophenyl)prop-2-enal^[3]

- Synonyms: p-Nitrocinnamaldehyde, trans-**4-Nitrocinnamaldehyde**, 3-(4-Nitrophenyl)acrylaldehyde[1][2][3]
- CAS Number: 49678-08-2 (for the predominantly trans isomer)[1][2][4]
- Molecular Formula: C₉H₇NO₃[3][4][5]
- Molecular Weight: 177.16 g/mol [3][4][6]

Physicochemical Data

The quantitative physical and chemical properties of **4-Nitrocinnamaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	References
Physical State	Solid, powder to crystal	[1][2][4]
Color	Light yellow to Brown to Dark green	[1][2]
Melting Point	140-143 °C	[1][2][4][5]
Boiling Point	311.6 °C (Predicted)	[1][2][5]
Solubility	Very faint turbidity in hot ethanol	[1][2]
Density	1.269 g/cm ³ (Predicted)	[1][2][5]
Flash Point	151.6 °C	[5]
Vapor Pressure	0.000557 mmHg at 25°C	[5]
Refractive Index	1.617	[5]
LogP	2.33010	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Nitrocinnamaldehyde**.

Spectroscopic Data	Description
¹ H NMR	Spectra available, typically run in CDCl ₃ .
¹³ C NMR	Spectra available.
Infrared (IR)	Spectra available, showing characteristic peaks for the aldehyde, nitro, and aromatic functional groups.
Mass Spectrometry (MS)	Electron ionization (EI) mass spectra are available.

Experimental Protocols

Synthesis of 4-Nitrocinnamaldehyde

A common method for the synthesis of **4-Nitrocinnamaldehyde** is the aldol condensation of 4-nitrobenzaldehyde with acetaldehyde. The following is a general experimental protocol.

Reaction Scheme:

Materials:

- 4-Nitrobenzaldehyde
- Acetaldehyde
- Ethanol
- Water
- Cesium Carbonate (Cs₂CO₃)
- Catalyst (e.g., CoCr₂O₄-HNT)
- Round-bottom flask (50 mL)
- Reflux condenser

- Stirring apparatus

Procedure:

- To a 50 mL round-bottom flask, add 4-nitrobenzaldehyde (2 mmol).
- Add a 3:1 mixture of ethanol (9 mL) and water (3 mL).[\[7\]](#)
- Add cesium carbonate (2 equivalents) and the catalyst (25 mg).[\[7\]](#)
- The mixture is then refluxed at 120 °C for 8 hours.[\[7\]](#)
- The reaction progress is monitored by thin-layer chromatography (TLC).[\[7\]](#)
- Upon completion, the product is isolated through chromatographic separation.[\[7\]](#)

Purification

The crude **4-Nitrocinnamaldehyde** can be purified by the following methods:

2.2.1. Recrystallization

- Dissolve the crude product in a minimal amount of hot ethanol.
- If colored impurities are present, they can be removed by adding activated charcoal and filtering the hot solution.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

2.2.2. Column Chromatography

- Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

- Elute the column with the solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain the purified **4-Nitrocinnamaldehyde**.

Spectroscopic Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of the purified **4-Nitrocinnamaldehyde** in deuterated chloroform (CDCl_3).
- Instrumentation: A 400 MHz NMR spectrometer is typically used for acquiring ^1H and ^{13}C NMR spectra.
- Data Acquisition: Acquire the spectra at room temperature. Tetramethylsilane (TMS) can be used as an internal standard.

2.3.2. Infrared (IR) Spectroscopy

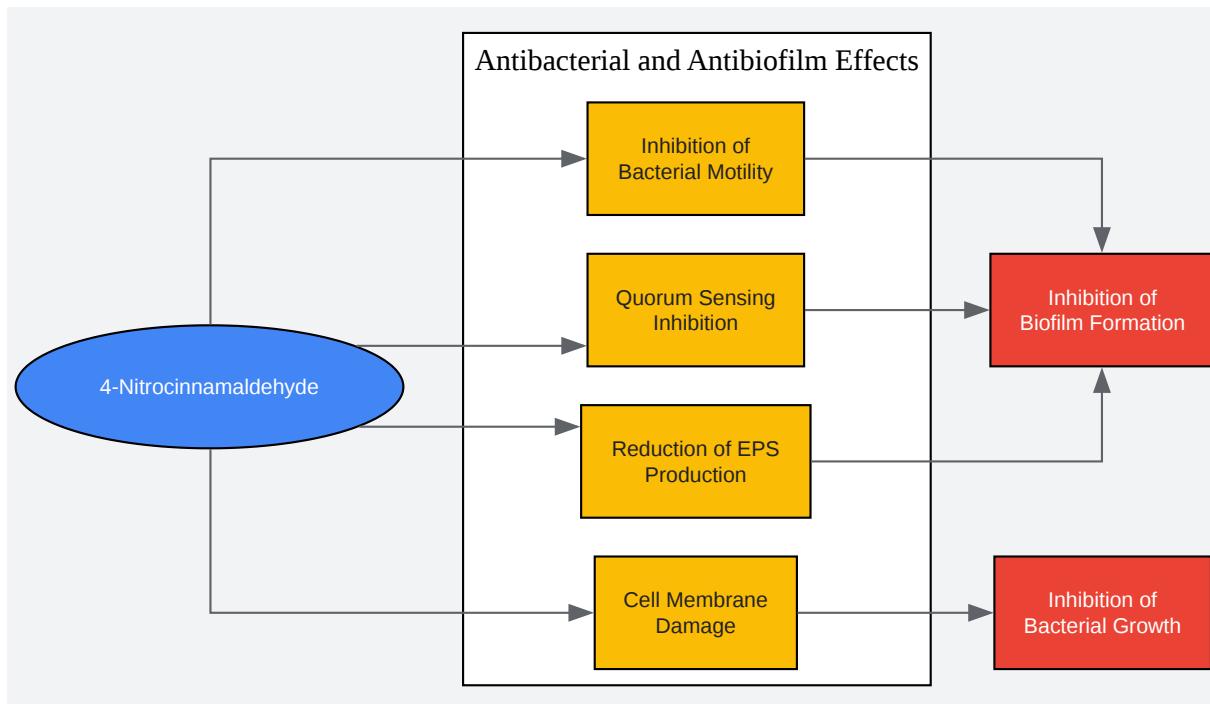
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.

2.3.3. Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common method for this compound.^[3]
- Instrumentation: A mass spectrometer equipped with an EI source.

- Data Acquisition: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Biological Activity and Signaling Pathways


4-Nitrocinnamaldehyde has demonstrated significant biological activity, particularly as an antimicrobial and antibiofilm agent.

Antibacterial and Antibiofilm Activity

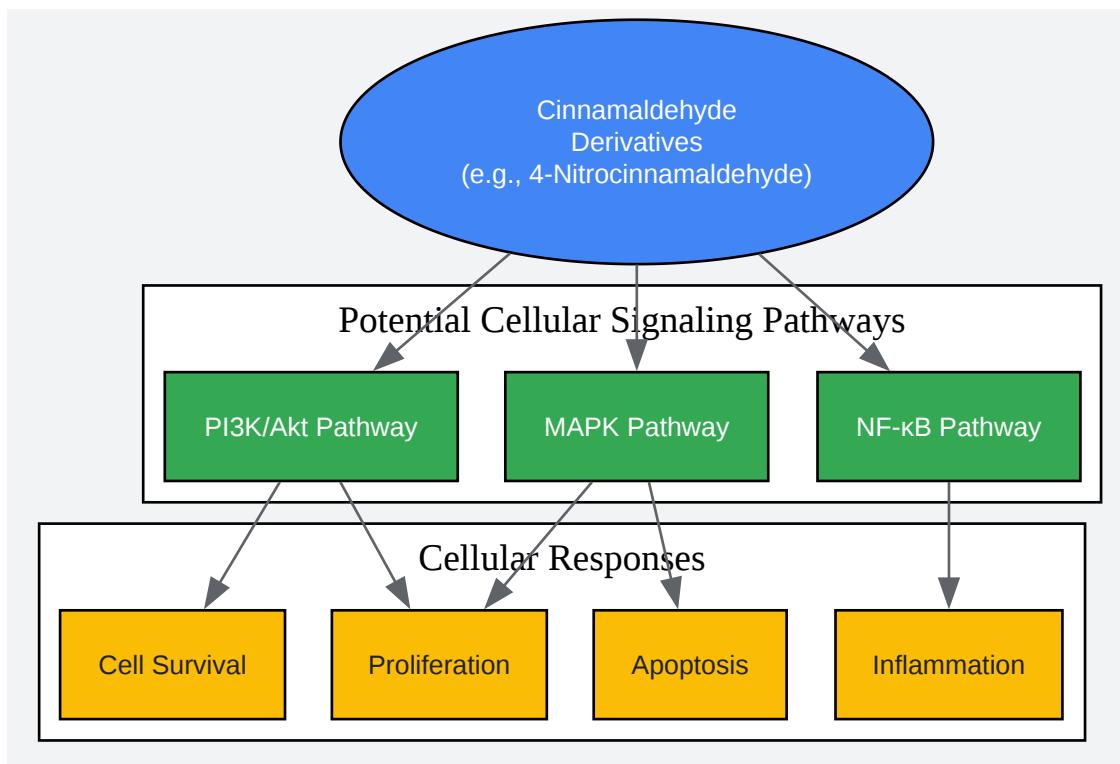
4-Nitrocinnamaldehyde exhibits potent antibacterial and antibiofilm activities against a range of bacteria, including uropathogenic *Escherichia coli* (UPEC) and *Staphylococcus aureus*.^[4] It has been shown to be more effective than its parent compound, cinnamaldehyde.^[4]

The proposed mechanisms of its antibacterial and antibiofilm action include:

- Inhibition of Biofilm Formation: It effectively inhibits biofilm formation at sub-inhibitory concentrations.^[4]
- Disruption of Cell Motility: It has been observed to inhibit the swimming motility of bacteria, which is a crucial step in biofilm formation.^[4]
- Reduction of Extracellular Polymeric Substance (EPS) Production: EPS is a key component of the biofilm matrix, and its reduction weakens the biofilm structure.^[4]
- Damage to Cell Membranes: Evidence suggests that **4-nitrocinnamaldehyde** can damage bacterial cell membranes.^[4]
- Inhibition of Quorum Sensing: It is suggested to interfere with quorum sensing, the cell-to-cell communication system that regulates virulence and biofilm formation in bacteria.^[8]

[Click to download full resolution via product page](#)

Proposed Antibacterial and Antibiofilm Mechanism of **4-Nitrocinnamaldehyde**.


Potential Signaling Pathway Involvement

While the specific signaling pathways affected by **4-Nitrocinnamaldehyde** in mammalian cells are not yet fully elucidated, studies on its parent compound, cinnamaldehyde, suggest potential interactions with key cellular signaling cascades. It is plausible that **4-Nitrocinnamaldehyde** may also modulate these pathways, although the specific effects of the nitro-group substitution require further investigation.

Potential pathways include:

- PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Cinnamaldehyde has been shown to influence this pathway.
- MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.

- NF-κB Signaling Pathway: This pathway plays a critical role in inflammation and the immune response. Cinnamaldehyde has been reported to inhibit NF-κB activation.

[Click to download full resolution via product page](#)

Potential Signaling Pathways Modulated by Cinnamaldehyde Derivatives.

Safety and Handling

4-Nitrocinnamaldehyde is classified as a skin and eye irritant.^[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

4-Nitrocinnamaldehyde is a versatile compound with well-defined chemical and physical properties. Its significant antibacterial and antibiofilm activities make it a promising candidate for further research in the development of new antimicrobial agents. This guide provides a foundational resource for scientists and researchers to facilitate their work with this compound, from its synthesis and characterization to the investigation of its biological mechanisms. Further

studies are warranted to fully elucidate its specific interactions with cellular signaling pathways and to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rroij.com [rroij.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. as.uky.edu [as.uky.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. 4-NITROCINNAMALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitrocinnamaldehyde: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167888#4-nitrocinnamaldehyde-chemical-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com